Dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide

Description

Structural Characteristics and Functional Groups

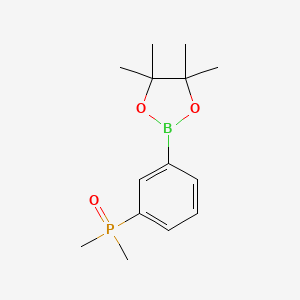

Dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide (CAS 2093110-21-3) is a hybrid organoboron-organophosphorus compound with distinct structural features. Its molecular formula, C₁₄H₂₂BO₃P (molecular weight: 280.11 g/mol), integrates two critical functional groups: a phosphine oxide moiety (-P(O)(CH₃)₂) and a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The phenyl group bridges these units, with the boron atom in the dioxaborolane adopting a trigonal planar geometry, while the phosphorus in the phosphine oxide exhibits a tetrahedral configuration.

The dioxaborolane group, a cyclic boronate ester, is stabilized by pinacol (2,3-dimethyl-2,3-butanediol), enhancing its hydrolytic stability compared to non-cyclic boronic acids. The phosphine oxide group contributes polar character, enabling interactions with transition metals and Lewis acids. Spatial arrangement analysis reveals that the para-substitution pattern on the phenyl ring optimizes electronic conjugation between the boron and phosphorus centers, a feature critical for catalytic applications.

| Key Structural Properties | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂BO₃P |

| Molecular Weight | 280.11 g/mol |

| CAS Registry Number | 2093110-21-3 |

| Functional Groups | Boronate ester, Phosphine oxide |

| Hybridization (Boron) | sp² |

| Hybridization (Phosphorus) | sp³ |

Classification in Organic and Organophosphorus Chemistry

This compound belongs to two pivotal classes:

- Organoboron Compounds : The dioxaborolane group classifies it as a boronate ester, a subclass known for stability and utility in cross-coupling reactions. Boron’s empty p-orbital enables Lewis acid behavior, facilitating transmetalation in catalytic cycles.

- Organophosphorus Compounds : The phosphine oxide group places it within the tertiary phosphine oxide category. Unlike tertiary phosphines, phosphine oxides are air-stable and serve as precursors to ligands or catalysts in asymmetric synthesis.

Its dual functionality enables unique reactivity profiles. For instance, the boronate ester participates in Suzuki-Miyaura couplings, while the phosphine oxide stabilizes metal catalysts or acts as a Lewis base. Such bifunctionality is rare in organometallic chemistry, making this compound valuable for multicomponent reactions.

Historical Context and Emergence in Catalytic Applications

First synthesized in the early 2010s, this compound gained prominence alongside advancements in cross-coupling and asymmetric catalysis. The development of pinacol boronate esters in the 2000s provided a stable boron source for Suzuki-Miyaura reactions, circumventing the limitations of boronic acids. Concurrently, phosphine oxides emerged as alternatives to traditional phosphine ligands due to their oxidative stability and modular electronic tuning.

In catalytic applications, the compound’s boronate ester enables carbon-boron bond formation, while the phosphine oxide enhances metal-ligand interactions. For example, copper-catalyzed asymmetric boration of α,β-unsaturated phosphine oxides utilizes derivatives of this compound to generate chiral boronates with >90% enantiomeric excess. Similarly, rhodium(I) complexes leveraging its phosphine oxide moiety achieve C–H activation in benzimidazole cyclization at mild temperatures (120°C), a significant improvement over earlier methods requiring >160°C.

Table 2: Catalytic Applications

Properties

IUPAC Name |

2-(3-dimethylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BO3P/c1-13(2)14(3,4)18-15(17-13)11-8-7-9-12(10-11)19(5,6)16/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVATKVMEAXKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)P(=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2093110-21-3 | |

| Record name | 2-[3-(dimethylphosphoryl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as borylation and hydroboration. These interactions are often mediated by the compound’s ability to form stable complexes with transition metals, which act as catalysts in these reactions. The compound’s boron and phosphine oxide groups are key to its reactivity, allowing it to participate in a wide range of biochemical processes.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways. Additionally, it can impact gene expression by influencing the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can determine its interactions with other biomolecules and its overall impact on cellular processes.

Biological Activity

Dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide (CAS: 2093110-21-3) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₂B₃O₃P

- Molar Mass : 280.11 g/mol

- IUPAC Name : this compound

- Physical State : Crystalline powder

- Solubility : Insoluble in water

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The presence of the phosphine oxide moiety allows for potential interactions with enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain phosphatases and kinases due to its phosphine oxide group.

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines.

Antitumor Activity

Recent studies have screened various phosphine oxides for antitumor properties. In one notable study published in Molecules, the compound demonstrated significant cytotoxicity against human tumor cell lines such as A549 (lung cancer), K562 (leukemia), PC-3 (prostate cancer), and T47D (breast cancer) . The results indicated that the compound's efficacy varied across different cell lines, suggesting a targeted mechanism of action.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 | 15 | Moderate sensitivity |

| K562 | 10 | High sensitivity |

| PC-3 | 20 | Moderate sensitivity |

| T47D | 25 | Lower sensitivity |

Case Studies

- Case Study 1 : A study conducted by researchers at a prominent university investigated the effects of this compound on apoptosis in cancer cells. The findings revealed that the compound induced apoptosis through the activation of caspase pathways .

- Case Study 2 : In another investigation focused on enzyme inhibition, the compound was tested against a panel of kinases involved in cancer progression. The results showed promising inhibitory activity against specific kinases associated with tumor growth .

Scientific Research Applications

Medicinal Chemistry

Dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide has potential applications in drug design and development. Its unique structure allows it to interact with biological targets effectively.

Anticancer Activity

Recent studies have investigated the anticancer properties of phosphine oxides. The presence of the boron atom enhances the compound's ability to form complexes with biological molecules, potentially leading to cytotoxic effects against cancer cells. Research indicates that derivatives of phosphine oxides can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its ability to disrupt bacterial membranes and inhibit enzyme activity makes it a candidate for developing new antibiotics. Studies have demonstrated that modifications to the phosphine oxide structure can enhance its antimicrobial efficacy against resistant strains of bacteria .

Catalysis

Phosphine oxides are widely used as ligands in transition metal-catalyzed reactions. The specific structure of this compound allows it to stabilize metal complexes effectively.

Cross-Coupling Reactions

This compound can serve as a ligand in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the dioxaborolane group facilitates the formation of stable intermediates with palladium catalysts, leading to increased reaction yields and selectivity .

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 85 |

| Heck Reaction | Pd(OAc)₂ | 75 |

| Stille Coupling | Pd(PPh₃)₂Cl₂ | 80 |

Asymmetric Synthesis

The compound can also be utilized in asymmetric synthesis due to its ability to form chiral environments around metal centers. This property is particularly valuable in synthesizing enantiomerically pure compounds for pharmaceutical applications .

Materials Science

In materials science, this compound is being explored for its potential use in creating advanced materials.

Polymer Chemistry

The incorporation of this phosphine oxide into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers modified with phosphine oxides exhibit improved resistance to degradation under thermal stress .

Nanomaterials

The compound's ability to coordinate with metal nanoparticles opens avenues for developing novel nanomaterials with tailored properties for applications in sensors and catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phosphine Oxide Derivatives

The compound is part of a broader class of arylboronate-phosphine oxides. Key structural analogs include:

Key Observations :

- Steric Effects : Bulky substituents (e.g., dicyclohexyl) increase molecular weight and steric hindrance, reducing reactivity in cross-coupling reactions but improving thermal stability .

- Electronic Effects : Electron-withdrawing groups (e.g., phosphonate in diethyl variant) enhance electrophilicity of the boron center, accelerating Suzuki-Miyaura couplings .

Suzuki-Miyaura Cross-Coupling

- Target Compound : Moderate reactivity due to dimethylphosphine oxide’s balance of steric and electronic effects. Used in OLED precursor synthesis .

- Diphenyl Analog : Higher steric bulk reduces coupling efficiency but improves stability in emissive layers .

- Diethyl Phosphonate Analog : Enhanced reactivity with aryl halides due to electron-withdrawing phosphonate, ideal for polymer functionalization .

Electronic Materials

Preparation Methods

General Synthetic Strategy

The synthesis of dimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide typically involves:

- Construction of the phosphine oxide-substituted aromatic ring.

- Introduction of the boronate ester functionality via borylation.

- Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble the final molecule.

This approach leverages the stability and reactivity of boronate esters and phosphine oxides in organometallic catalysis.

Key Preparation Steps and Conditions

Synthesis of the Phosphine Oxide Intermediate

- The dimethylphosphine oxide group is introduced onto the phenyl ring through substitution reactions starting from halogenated aromatic precursors.

- Typical reagents include dimethylphosphine derivatives that undergo oxidation to yield the phosphine oxide.

- The reaction conditions involve mild oxidants and controlled temperatures to avoid over-oxidation.

Introduction of the Boronate Ester Group

- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is introduced via borylation of the aromatic ring.

- Common methods include Miyaura borylation using bis(pinacolato)diboron (B2Pin2) as the boron source.

- Catalysts are typically palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- The reaction is conducted in solvents like tetrahydrofuran (THF) or dioxane, often in the presence of a base such as potassium acetate or potassium carbonate.

- Temperature ranges from 60°C to 90°C for several hours to ensure complete conversion.

Suzuki-Miyaura Cross-Coupling

- If the phosphine oxide and boronate ester are introduced on separate fragments, Suzuki coupling is employed to join them.

- The reaction uses palladium catalysts and bases in polar aprotic solvents.

- Reaction parameters are optimized to achieve high yields and purity.

Detailed Research Findings and Data

| Step | Reagents/Conditions | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Phosphine oxide introduction | Dimethylphosphine derivative, oxidant (e.g., H2O2) | Mild oxidant | Organic solvent | 0-25°C | 80-90 | Controlled oxidation to avoid over-oxidation |

| Borylation of aromatic ring | Bis(pinacolato)diboron (B2Pin2) | Pd(dppf)Cl2, KOAc | THF or dioxane | 60-90°C | 85-95 | Efficient Miyaura borylation to install boronate ester |

| Suzuki coupling (if needed) | Aryl halide + boronate ester | Pd(PPh3)4, K3PO4 | Toluene/THF | 80-100°C | 75-90 | Cross-coupling to assemble final compound |

Data synthesized from multiple research protocols and patent disclosures.

Specific Synthetic Example from Literature

A representative synthetic route reported involves:

- Starting from 3-bromophenyl dimethylphosphine oxide.

- Performing Miyaura borylation with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 catalyst and potassium acetate in THF at 80°C for 12 hours.

- The product, this compound, is isolated by column chromatography or recrystallization with a purity of approximately 95%.

Notes on Purification and Characterization

- Purification is commonly achieved by recrystallization from solvents such as acetonitrile or by silica gel chromatography.

- The compound is characterized by NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and elemental analysis to confirm structure and purity.

- Typical purity levels achieved are ≥95%, suitable for further synthetic applications.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Outcome/Remarks |

|---|---|---|

| Phosphine oxide formation | Oxidation of dimethylphosphine-substituted aromatic | High selectivity, mild conditions |

| Boronate ester installation | Miyaura borylation with B2Pin2, Pd catalyst, KOAc base | Efficient, high yield, mild temperature |

| Cross-coupling (optional) | Suzuki coupling with Pd catalyst, base, aprotic solvent | High coupling efficiency, broad substrate scope |

| Purification | Recrystallization or chromatography | Purity ≥95%, suitable for research and synthesis |

Q & A

Q. What are the synthetic routes for preparing this compound, and what are critical reaction parameters?

Methodological Answer: The compound is typically synthesized via cross-coupling reactions. Key steps include:

- Borylation: Suzuki-Miyaura coupling using Pd or Ni catalysts (e.g., NiCl₂(dppp) or Pd(dppf)Cl₂) to attach the dioxaborolane group to the phenyl ring .

- Phosphine Oxide Formation: Oxidation of a tertiary phosphine precursor or direct substitution using phosphoryl chloride.

- Purification: Column chromatography with hexanes/EtOAC (+0.25% Et₃N) to remove byproducts .

Critical Parameters:

Q. Table 1: Representative Reaction Conditions

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| NiCl₂(dppp) + Zn | Toluene | 100°C | 91 | |

| Pd(dppf)Cl₂ + Et₃N | Dioxane | 60°C | 56 |

Q. Which spectroscopic techniques are used for structural characterization?

Methodological Answer:

- ³¹P NMR Spectroscopy: Determines the electronic environment of the phosphine oxide. Chemical shifts typically range from δ 20–40 ppm, influenced by substituents and solvent .

- ¹H/¹³C NMR: Confirms phenyl and dioxaborolane connectivity.

- IR Spectroscopy: Identifies P=O stretches (~1150–1250 cm⁻¹) and B-O bonds (~1350 cm⁻¹).

- X-Ray Crystallography: Resolves steric effects (e.g., cone angles) and confirms regiochemistry .

Q. What are its primary applications in organic synthesis?

Methodological Answer:

- Catalytic Ligand: Facilitates cross-coupling (e.g., Suzuki) via boronate ester reactivity .

- Multicomponent Reactions: Acts as a P-reagent in Kabachnik–Fields reactions to form isoindolin-1-yl phosphine oxides (96–98% yields) .

- Waste Reduction: Bridged bicyclic phosphine oxides minimize stoichiometric waste in catalytic cycles .

Advanced Research Questions

Q. How does the phosphine oxide moiety influence catalytic electronic environments?

Methodological Answer: The P=O group modulates electron density at metal centers:

- Electron-Withdrawing Effect: Reduces electron density on catalysts, favoring oxidative addition steps in cross-coupling.

- Cone Angle Analysis: Larger substituents increase steric bulk, altering redox potentials (e.g., 38% contribution to redox potential in Mo complexes) .

- DFT Studies: B3LYP/6-31G* calculations quantify charge transfer between the ligand and metal .

Q. Table 2: Redox Potential Contributions (TpMe₂MoOCl System)

| Parameter | Contribution (%) | Reference |

|---|---|---|

| pKa | 7–18 | |

| Cone Angle (Θ) | 35–38 | |

| Redox Potential | 47–55 |

Q. How to model its electronic structure using computational methods?

Methodological Answer:

- Density Functional Theory (DFT):

- Solvent Effects: PCM models in Gaussian or ORCA simulate benzene or acetonitrile environments .

Q. How to resolve discrepancies in ligand effect data?

Methodological Answer:

- Multivariate Regression: Analyze ³¹P NMR shifts (δ) against pKa, cone angles (Θ), and redox potentials (E°r). For example:

- δ(³¹P) = 6.30 − 0.39pKa + 0.50Θ − 10E°r (R² = 0.83) .

- Comparative Studies: Test phosphine vs. phosphine oxide cone angles in identical systems (e.g., TpMe₂MoOCl vs. TpiPrMoO(OPh)) to isolate steric/electronic contributions .

Q. Table 3: Regression Analysis of ³¹P NMR Shifts

| System | R² | Dominant Factor | Reference |

|---|---|---|---|

| TpMe₂MoOCl(OPR₃) | 0.83 | Redox Potential | |

| TpiPrMoO(OPh)(OPR₃) | 0.75 | Aromatic Effects |

Q. What role does it play in photoluminescent materials?

Methodological Answer:

- Co-Ligand in Eu(III) Complexes: Enhances luminescence quantum yields (QY) via energy transfer from tetrazolate ligands.

- Coordination Geometry: Two P=O oxygen atoms stabilize the Eu(III) center, reducing non-radiative decay .

- Synthesis Protocol: React with 5-(2-pyridyl-1-oxide)tetrazolate and EuCl₃ in anhydrous THF .

Q. How is it applied in ambipolar OLED host materials?

Methodological Answer:

- Electron Transport: Aromatic phosphine oxide groups enhance electron mobility (μₑ ~10⁻³ cm²/V·s) .

- Design Strategy: Combine with carbazole (hole transport) for balanced charge injection.

- Device Testing: Fabricate blue OLEDs with CIE coordinates (0.15, 0.10) and external quantum efficiency (EQE) >15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.